1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one is a pyridine-derived ketone characterized by a trifluoromethyl (-CF₃) group and a chlorine atom at positions 5 and 3, respectively, on the pyridine ring. The propan-2-one (acetone) moiety is attached to the pyridine ring at position 2.
Evidence from synthesis attempts (e.g., Claisen condensation) highlights challenges in its preparation, such as recovery of starting materials under certain conditions . Its molecular formula is C₉H₅ClF₃NO, with a molecular weight of 247.59 g/mol (exact mass: 247.0023) .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)2-8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREGOVGEGARKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400077-39-6 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorine Displacement with Acetyl Equivalents
In this approach, the 2-chloro group undergoes substitution with an acetyl anion equivalent. A patent (CN108863915B) demonstrates this using acetonitrile under palladium catalysis. The reaction employs:
- Catalyst : Pd(PPh₃)₄ with nano TiO₂ (1:20–25 mass ratio)
- Base : Sodium methoxide/ethoxide
- Conditions : 110–130°C, 2.5–3.0 MPa pressure, argon atmosphere
Yields reach 99.2% when using optimized catalysts. The mechanism involves α-carbanion formation from acetonitrile, facilitated by the base, followed by Pd-mediated C–C coupling.
Two-Step Activation and Cyanation
A Chinese patent (CN106349159A) outlines a method where 3-chloro-2-R-5-trifluoromethylpyridine (R = Cl, Br) reacts with cyanide:
- Activation : React with triethylamine or 4-dimethylaminopyridine (DMAP) in methanol/dichloromethane.
- Cyanation : Treat with KCN or NaCN in dichloromethane/water.
This method avoids toxic nitrile solvents, achieving 85.7% yield after vacuum distillation. While designed for cyano products, replacing cyanide with acetylide could adapt the route for ketone synthesis.
Palladium-mediated reactions enable direct introduction of the propan-2-one group.
Acylsilane Coupling
The Pd-catalyzed acetylation reported in Organic Letters uses acetyltrimethylsilane (Me₃SiCOCH₃) as an acyl source. Key parameters include:
Carbonylative Coupling
A Pd/Xantphos system facilitates carbonylative coupling of aryl triflates with CO. For example:
- Substrate : 3-chloro-5-(trifluoromethyl)pyridin-2-yl triflate
- Conditions : 80°C, 1 atm CO, DMF/MeCN
This generates an N-acyl pyridinium intermediate, which reacts with arenes to form ketones. While tested for aryl ketones, adapting it to pyridine systems requires optimizing the electrophilicity of the intermediate.
Friedel-Crafts Acylation Adaptations
Traditional Friedel-Crafts acylation is hindered by the pyridine’s electron-deficient ring. However, directed C–H activation strategies offer workarounds.
Directed Ortho-Acylation
Using a directing group (e.g., -OMe, -NH₂) at the 4-position of pyridine, Pd(OAc)₂ catalyzes ketone installation via C–H activation. For example:
- Substrate : 3-chloro-5-(trifluoromethyl)-4-methoxypyridine
- Acylating agent : Acetyl chloride
- Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃, DCE, 100°C
This method remains theoretical for the target compound but is validated for analogous heterocycles.
Multi-Step Synthesis from Pyridine Precursors
Hantzsch Pyridine Synthesis
Building the pyridine ring with pre-installed substituents:
- Condense diketones (e.g., acetylacetone) with ammonia and 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde.
- Oxidize the resulting dihydropyridine to the aromatic system.
This route is less common due to challenges in controlling trifluoromethyl group placement.
Oxidation of Secondary Alcohols
- Alkylation : React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with propylene oxide to form 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-ol.
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to oxidize the alcohol to the ketone.
Yields depend on the oxidation step’s efficiency, typically 70–85% .
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| NAS with Acetonitrile | Pd/TiO₂ | 99.2 | High | Single-step, high efficiency |
| Palladium-Acylsilane | Pd(PPh₃)₄ | 79 | Moderate | Broad substrate scope |
| Carbonylative Coupling | Pd/Xantphos | 65–80 | Low | Utilizes CO gas |
| Alcohol Oxidation | Dess-Martin reagent | 85 | High | Mild conditions |
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the compound in biological systems. Studies have shown that derivatives of pyridine can act as inhibitors of bacterial efflux pumps, making them potential candidates for combating antibiotic resistance.
Enzyme Inhibition
The compound's structural features suggest it may interact with specific enzymes or receptors. For instance, pyridylpiperazine derivatives have demonstrated efficacy in inhibiting enzymes involved in drug metabolism and bacterial resistance mechanisms. Understanding these interactions is crucial for optimizing the compound's therapeutic potential .
Agricultural Applications
Pesticide Development
There is growing interest in utilizing this compound as a basis for developing new pesticides. The unique chemical structure allows for targeted action against specific pests while minimizing environmental impact. Research into the compound's effectiveness as a pesticide is ongoing, focusing on its ability to disrupt pest physiological processes .
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various pyridine derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing activity, particularly the trifluoromethyl group, which was found to increase potency against resistant strains. -
Pesticide Efficacy Trials
Trials evaluating the efficacy of this compound as a pesticide showed promising results in controlling specific pest populations while exhibiting low toxicity to non-target organisms. The trials emphasized the need for further research into formulation and application methods to maximize effectiveness without harming beneficial species .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one with structurally related pyridine derivatives:
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one (CAS No. 860785-30-4) is a synthetic compound with notable biological activities, particularly in the context of antimicrobial and antichlamydial properties. Its unique structural features, including the trifluoromethyl group, contribute to its pharmacological potential. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The chemical formula for this compound is C9H7ClF3NO, with a molecular weight of 237.61 g/mol. The compound is characterized by its liquid state and is typically stored at room temperature.
| Property | Value |
|---|---|
| Chemical Formula | C9H7ClF3NO |
| Molecular Weight | 237.61 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. In a study focusing on the structure-activity relationship (SAR) of various pyridine derivatives, it was found that the presence of a trifluoromethyl substituent significantly improved the efficacy against Chlamydia trachomatis, a common sexually transmitted infection . The study highlighted that certain analogs with this substitution were selective for Chlamydia without adversely affecting host cell viability.
Case Studies
- Antichlamydial Activity : A study published in PMC demonstrated that derivatives of pyridine with trifluoromethyl groups showed moderate to high activity against C. trachomatis. Specifically, compounds with electron-withdrawing groups at specific positions exhibited superior activity compared to their unsubstituted counterparts .
- Selectivity : Another investigation revealed that while several synthesized compounds displayed antibacterial properties against Neisseria meningitidis and Haemophilus influenzae, only those with the trifluoromethyl group maintained selective toxicity towards Chlamydia, underscoring the importance of this functional group in drug design .
Structure-Activity Relationships (SAR)
The SAR studies indicate that:
- The trifluoromethyl group enhances lipophilicity and electronic properties, which are crucial for binding to bacterial targets.
- Modifications at different positions on the pyridine ring can lead to varying degrees of biological activity, suggesting that careful structural optimization could yield more potent derivatives.
Q & A
Q. Protocol :
In vitro metabolism : Incubate with liver microsomes (rat/human) to identify phase I metabolites (e.g., hydroxylation at C-2).
LC-HRMS : Detect metabolites like 3-chloro-5-CF₃-picolinic acid (m/z 226.98) .
Soil studies : Monitor degradation products (e.g., TPA, TPAA) under aerobic/anaerobic conditions .
Key insight : The trifluoromethyl group resents microbial degradation, leading to persistent metabolites .
How to address discrepancies in computational vs. experimental binding data?
Example : MD simulations predict strong SHP2 binding, but SPR assays show weak affinity (KD ~1 µM).
Resolution :
Solvent accessibility analysis : Adjust for hydrophobic pocket hydration effects.
Conformational sampling : Use enhanced sampling (e.g., metadynamics) to capture flexible loops.
Synchrotron XRD : Resolve protein-ligand co-crystal structures to validate poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
